

spectroscopic analysis of tricreatine citrate (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	Tricreatine citrate	
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Spectroscopic Analysis of Tricreatine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of **tricreatine citrate**. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply these methods for the characterization and quality control of this compound.

Introduction to Tricreatine Citrate

Tricreatine citrate is a salt composed of three creatine molecules and one citric acid molecule. Its molecular formula is C₁₈H₃₅N₉O₁₃, with a molecular weight of approximately 585.5 g/mol .[1] As a derivative of creatine, it is of significant interest in the fields of nutritional science and pharmacology for its potential ergogenic and therapeutic effects. Accurate and detailed analytical characterization is crucial for ensuring the purity, stability, and efficacy of tricreatine citrate in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **tricreatine citrate** by providing detailed information about the chemical environment of individual atoms.



Data Presentation: Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for **tricreatine citrate**, the following tables present the expected chemical shifts for its constituent parts, creatine and citric acid. The spectrum of **tricreatine citrate** is anticipated to be a superposition of these signals, with potential minor shifts due to the ionic interactions between the creatine and citrate moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for Tricreatine Citrate

Moiety	Functional Group	Predicted Chemical Shift (ppm)	Multiplicity
Creatine	N-CH ₃	~3.02	Singlet
Creatine	-CH ₂ -	~3.92	Singlet
Citric Acid	-CH ₂ -	~2.66 - 2.76	Doublet of Doublets (AB system)

Note: Predicted shifts are based on data for creatine and citric acid in D_2O or DMSO-d₆.[2][3][4] [5] The protons of the carboxylic acid and amine/imine groups in creatine and the hydroxyl and carboxylic acid groups in citric acid are often exchangeable and may not be observed or may appear as broad signals depending on the solvent and pH.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tricreatine Citrate



Moiety	Carbon Atom	Predicted Chemical Shift (ppm)
Creatine	N-CH₃	~39.6
Creatine	-CH ₂ -	~56.6
Creatine	C=N	~159.8
Creatine	C=O	~177.4
Citric Acid	-CH ₂ -	~42.6
Citric Acid	С-ОН	~72.4
Citric Acid	C=O (terminal)	~171.1
Citric Acid	C=O (central)	~174.4

Note: Predicted shifts are based on data for creatine and citric acid in D₂O or DMSO-d₆.[4][6][7] [8][9]

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **tricreatine citrate** is as follows:

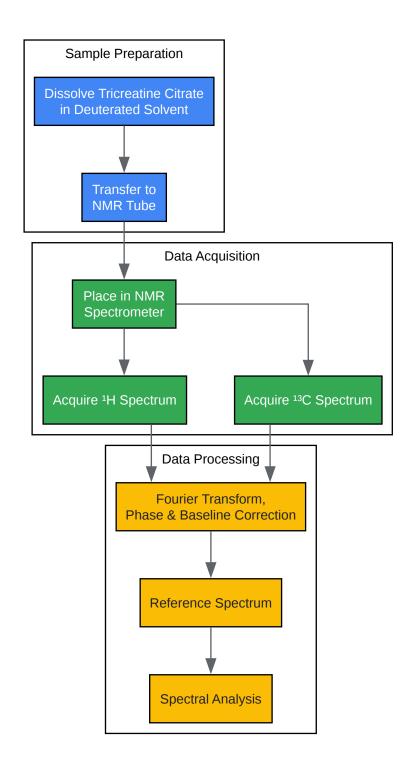
- Sample Preparation: Dissolve 5-10 mg of tricreatine citrate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
 and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.



- Solvent suppression techniques may be required if residual protonated solvent signals are present.
- 13C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS or DSS).

Visualization: NMR Experimental Workflow





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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy



IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in **tricreatine citrate** by measuring the absorption of infrared radiation.

Data Presentation: Predicted IR Absorption Bands

The IR spectrum of **tricreatine citrate** will exhibit characteristic absorption bands from both the creatine and citrate components.

Table 3: Predicted FTIR Absorption Bands for Tricreatine Citrate

Moiety	Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Creatine/Citric Acid	O-H stretch (carboxylic acid, alcohol)	3400 - 2400	Broad
Creatine	N-H stretch (amine/imine)	3300 - 3100	Medium
Creatine/Citric Acid	C-H stretch	3000 - 2850	Medium-Weak
Creatine/Citric Acid	C=O stretch (carboxylic acid)	1760 - 1690	Strong
Creatine	C=N stretch	1680 - 1640	Medium
Creatine/Citric Acid	C-O stretch	1320 - 1210	Strong
Creatine/Citric Acid	O-H bend	1440 - 1395	Medium
Creatine	C-N stretch	1200 - 1020	Medium

Note: Predicted wavenumbers are based on general ranges and specific data for creatine and citric acid.[10][11][12][13][14] The formation of the citrate salt will likely lead to a shift in the carboxylate (C=O) stretching frequency to a lower wavenumber.

Experimental Protocol: FTIR Spectroscopy

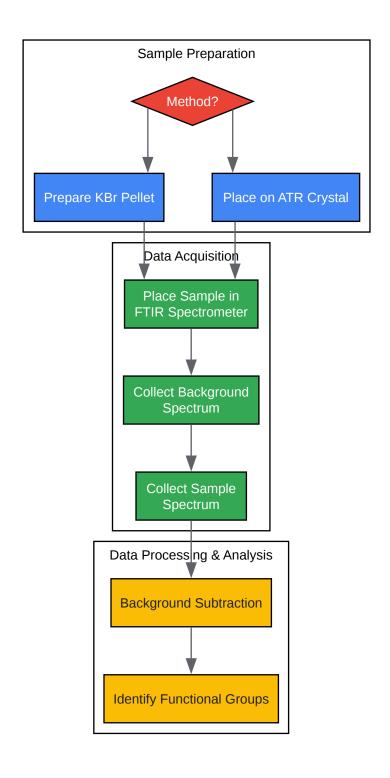


A typical protocol for FTIR analysis of solid **tricreatine citrate** is as follows:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of finely ground tricreatine citrate (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer and collect the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualization: FTIR Experimental Workflow





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Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of **tricreatine citrate** and can provide information about its structure through fragmentation analysis.

Data Presentation: Predicted Mass Spectrometric Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Tricreatine Citrate

lon	Formula	Predicted m/z	Ionization Mode
[M+H] ⁺	[C18H35N9O13 + H]+	586.24	ESI+
[M-H] ⁻	[C18H35N9O13 - H] ⁻	584.22	ESI-
Creatine Fragment [C4H10N3O2]+	[Creatine + H]+	132.08	ESI+
Citrate Fragment [C ₆ H ₇ O ₇] ⁻	[Citric Acid - H] ⁻	191.02	ESI-

Note: M represents the **tricreatine citrate** molecule.[1][15][16] ESI (Electrospray Ionization) is a soft ionization technique suitable for this type of molecule. The observed ions and their fragmentation patterns will depend on the specific mass spectrometry technique and conditions used.

Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of **tricreatine citrate** using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is as follows:

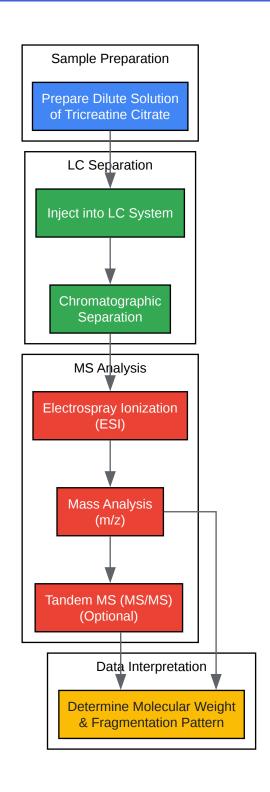
- Sample Preparation: Prepare a dilute solution of **tricreatine citrate** (e.g., 1-10 μg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization source.
- LC Separation (Optional but Recommended):



- Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
- Elute the sample using a gradient of the mobile phase to separate tricreatine citrate from any impurities.
- · MS Data Acquisition:
 - o Introduce the eluent from the LC into the ESI source.
 - Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
 - For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 586.24) and inducing fragmentation.
- Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.

Visualization: Mass Spectrometry Experimental Workflow





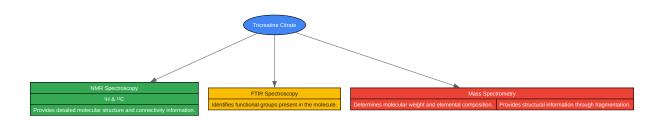
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Caption: Workflow for LC-MS analysis.

Logical Relationships of Spectroscopic Techniques



The three spectroscopic techniques provide complementary information for the comprehensive characterization of **tricreatine citrate**.



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Caption: Interrelation of spectroscopic methods.

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